4-(Prop-2-yn-1-yl)morpholine

medicinal chemistry pharmacophore design molecular recognition

4-(Prop-2-yn-1-yl)morpholine (CAS 5799-76-8), also known as N-propargylmorpholine or 1-morpholino-2-propyne, is a terminal alkyne-functionalized morpholine derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. This compound is a colorless to light yellow clear liquid with a boiling point of 186 °C (lit.), a density of approximately 1.0009 g/cm³, a refractive index of 1.4730–1.4770, and a flash point of 46 °C.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 5799-76-8
Cat. No. B1362679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-yn-1-yl)morpholine
CAS5799-76-8
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC#CCN1CCOCC1
InChIInChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2
InChIKeyOKDZHAQIKCVKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Prop-2-yn-1-yl)morpholine (CAS 5799-76-8): Chemical Profile and Core Procurement Identity


4-(Prop-2-yn-1-yl)morpholine (CAS 5799-76-8), also known as N-propargylmorpholine or 1-morpholino-2-propyne, is a terminal alkyne-functionalized morpholine derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. This compound is a colorless to light yellow clear liquid with a boiling point of 186 °C (lit.), a density of approximately 1.0009 g/cm³, a refractive index of 1.4730–1.4770, and a flash point of 46 °C [1]. Commercially, it is offered at standard purities of 97%–98% (GC) . As a bifunctional building block that combines a morpholine nitrogen heterocycle with a terminal alkyne moiety, this compound serves primarily as an intermediate in organic synthesis and as a click chemistry-ready synthon for constructing more complex molecular architectures [1].

Why N-Alkyl Morpholines Cannot Substitute for 4-(Prop-2-yn-1-yl)morpholine in Synthetic Workflows


Generic substitution with saturated N-alkyl morpholines such as N-methylmorpholine or N-ethylmorpholine is not viable when the synthetic objective requires a terminal alkyne handle for downstream click chemistry or cycloaddition reactions. The propargyl substituent on 4-(prop-2-yn-1-yl)morpholine provides a reactive terminal C≡C bond that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction modality completely absent in saturated N-alkyl morpholine analogs . Conversely, substitution with simple propargyl amines (e.g., N,N-dimethylpropargylamine) that lack the morpholine ring would forfeit the favorable physicochemical properties conferred by the morpholine heterocycle, including moderate aqueous solubility (calculated solubility of 35.3 mg/mL for the target compound) and a topological polar surface area (TPSA) of 12.47 Ų, which influences membrane permeability and pharmacokinetic behavior . The combination of both functional elements—morpholine ring and terminal alkyne—in a single, commercially available building block is what distinguishes this compound from its closest analogs and makes substitution without synthetic redesign impracticable.

Quantitative Evidence for Differentiation of 4-(Prop-2-yn-1-yl)morpholine from Structural Analogs


Hydrogen Bond Acceptor Capacity of Morpholine Ring vs. Piperidine and Pyrrolidine Analogs

The morpholine ring provides a hydrogen bond acceptor count of 2 (from the oxygen and nitrogen atoms), which is quantitatively distinct from the piperidine analog (1 hydrogen bond acceptor, nitrogen only) and the pyrrolidine analog (1 hydrogen bond acceptor, nitrogen only). This difference is intrinsic to the heterocyclic scaffold and applies to 4-(prop-2-yn-1-yl)morpholine relative to its N-propargyl piperidine and N-propargyl pyrrolidine counterparts. The TPSA value for the target compound is calculated as 12.47 Ų , which reflects the oxygen atom's contribution to polar surface area. In contrast, the corresponding piperidine analog (N-propargylpiperidine, CAS 5799-76-8 isomer) and pyrrolidine analog (1-prop-2-yn-1-ylpyrrolidine, CAS 7223-42-9) lack the ring oxygen and therefore exhibit lower TPSA values and altered hydrogen bonding capacity. This property is critical in medicinal chemistry applications where hydrogen bonding interactions influence target binding affinity and selectivity .

medicinal chemistry pharmacophore design molecular recognition

Aqueous Solubility and Lipophilicity of 4-(Prop-2-yn-1-yl)morpholine vs. Saturated N-Alkyl Morpholines

The presence of the terminal alkyne moiety in 4-(prop-2-yn-1-yl)morpholine contributes distinct lipophilicity characteristics compared to saturated N-alkyl morpholines. The consensus Log Po/w for the target compound is calculated as 0.67 (average of five prediction methods: iLOGP 2.04, XLOGP3 0.0, WLOGP -0.35, MLOGP 0.42, SILICOS-IT 1.26), with an aqueous solubility of 35.3 mg/mL (0.282 mol/L) and a Log S (ESOL) value of -0.55, classifying it as "Very soluble" . In contrast, saturated N-alkyl morpholines such as N-methylmorpholine (Log P approximately 0.3) and N-ethylmorpholine (Log P approximately 0.8) lack the terminal alkyne functional handle entirely, while simple propargyl amines (e.g., N,N-dimethylpropargylamine, predicted Log P ~0.5) lack the morpholine oxygen that enhances aqueous solubility through hydrogen bonding. The target compound therefore occupies a unique position in the lipophilicity-hydrophilicity spectrum among N-functionalized morpholine derivatives .

formulation drug-likeness physicochemical profiling

Established Synthetic Protocol with Demonstrated Scalability and Reproducible Yield

A validated synthetic route for 4-(prop-2-yn-1-yl)morpholine has been documented with quantitative parameters supporting procurement and scale-up decisions. The reaction between morpholine (100 mL, 1.148 mol) and propargyl bromide (124 mL, 1.148 mol) in methanol (1 L) using potassium carbonate (120 g, 0.63 mol) as base, conducted under nitrogen protection with ice-bath cooling followed by 4 hours of stirring without cooling, yields 100 g of colorless oily product after workup and vacuum distillation (60 °C, 16 mbar), corresponding to a 70% isolated yield [1]. This protocol provides a reliable baseline for in-house synthesis evaluation versus direct procurement. In comparison, the synthesis of the close analog 3-methyl-4-(prop-2-yn-1-yl)morpholine requires a chiral starting material or enantioselective step, introducing additional complexity and cost without a published yield benchmark . Similarly, N-propargylpiperidine synthesis (from piperidine and propargyl bromide) proceeds under analogous conditions but yields a product with different physicochemical and biological properties .

organic synthesis process chemistry scale-up

Research and Industrial Application Scenarios for 4-(Prop-2-yn-1-yl)morpholine Based on Differentiated Evidence


Click Chemistry-Derived 1,2,3-Triazole Library Synthesis in Medicinal Chemistry

4-(Prop-2-yn-1-yl)morpholine serves as a terminal alkyne building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-containing compound libraries. The morpholine ring contributes two hydrogen bond acceptors and a TPSA of 12.47 Ų to the resulting triazole products, properties that are quantitatively distinct from those derived from piperidine- or pyrrolidine-based propargyl building blocks [1]. This application scenario is supported by literature precedent where morpholine-containing propargyl derivatives were employed in click chemistry to construct triazole-methyl ester hybrids with antibacterial activity and 4H-pyrano[2,3-d]pyrimidine-1,2,3-triazole hybrids wherein the morpholine ring at position 3, combined with an ethoxy group, produced the most potent inhibitor in the series with IC₅₀ values of 0.15 ± 0.05 μM against E. coli MurA, 1.02 ± 0.05 μM against S. aureus MurA, and 1.21 ± 0.05 μM against S. aureus MurZ .

Asymmetric Catalysis and Chiral Morpholine Synthesis

The terminal alkyne of 4-(prop-2-yn-1-yl)morpholine enables its use in copper-catalyzed asymmetric propargylic amination/desymmetrization strategies for constructing N-α-quaternary chiral morpholines. A recent methodology published in Science Bulletin (2024) demonstrated the production of structurally diverse chiral morpholines bearing N-α-quaternary stereocenters with high efficiency and selectivity (42 examples, up to 91% yield, 97:3 enantiomeric ratio, and >19:1 diastereomeric ratio) [1]. In this context, 4-(prop-2-yn-1-yl)morpholine provides the foundational propargylic scaffold required for such transformations. Saturated N-alkyl morpholines (e.g., N-methylmorpholine, N-ethylmorpholine) are categorically unsuitable for this application because they lack the requisite alkyne moiety for propargylic functionalization [1].

Physicochemical Optimization in Drug Discovery Programs

The balanced lipophilicity (consensus Log Po/w 0.67) and high aqueous solubility (35.3 mg/mL, Log S -0.55, classified as "Very soluble") of 4-(prop-2-yn-1-yl)morpholine make it a strategically valuable building block in drug discovery programs where fine-tuning of drug-like properties is essential [1]. When incorporated into lead compounds via click chemistry, the morpholine-propargyl fragment contributes predictable effects on solubility and permeability that differ meaningfully from fragments derived from N-propargylpiperidine or N-propargylpyrrolidine due to the oxygen atom's contribution to hydrogen bonding and polar surface area [1]. This scenario applies specifically to medicinal chemistry campaigns where parallel synthesis of analogs with varying heterocyclic cores (morpholine vs. piperidine vs. pyrrolidine) is employed for structure-activity relationship (SAR) exploration.

Process Chemistry and Scale-Up Evaluation

For organizations evaluating make-versus-buy decisions, the documented synthetic protocol with a 70% isolated yield at 100 g scale provides a validated cost-of-synthesis benchmark [1]. The reaction employs readily available starting materials (morpholine, propargyl bromide, potassium carbonate in methanol) and straightforward workup and vacuum distillation conditions (60 °C, 16 mbar). This quantitative data supports procurement decisions by enabling direct comparison of in-house synthesis costs against vendor pricing. The availability of multiple commercial suppliers offering standard purities of 97%–98% (GC) with batch-specific certificates of analysis (NMR, HPLC, GC) further supports procurement workflows .

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